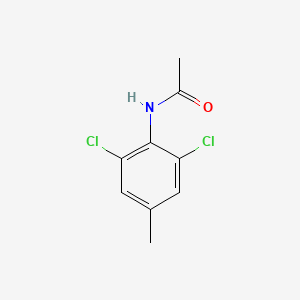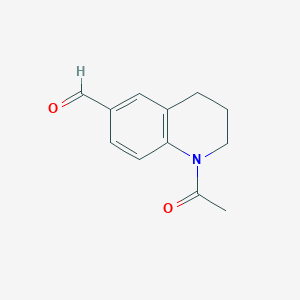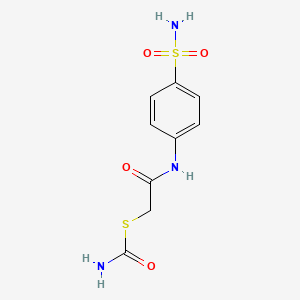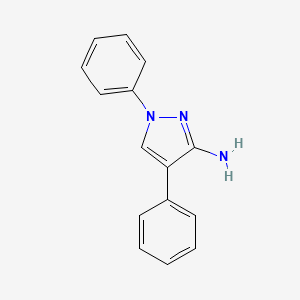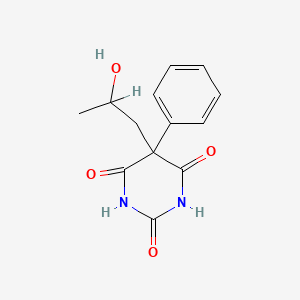
5-(2-Hydroxypropyl)-5-phenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxypropyl)-5-phenylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various fields. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The addition of a hydroxypropyl group to the barbituric acid core enhances its solubility and potentially modifies its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropyl)-5-phenylbarbituric acid typically involves the reaction of phenylbarbituric acid with propylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic attack of the barbituric acid anion on the epoxide ring of propylene oxide, resulting in the formation of the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropyl)-5-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of 5-(2-Oxopropyl)-5-phenylbarbituric acid.
Reduction: Formation of 5-(2-Hydroxypropyl)-5-phenylbarbituric alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2-Hydroxypropyl)-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropyl)-5-phenylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a sedative effect. The hydroxypropyl group may influence the compound’s binding affinity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Thiopental: Used as an anesthetic agent.
Uniqueness
5-(2-Hydroxypropyl)-5-phenylbarbituric acid is unique due to the presence of the hydroxypropyl group, which enhances its solubility and may modify its pharmacological profile. This structural modification can lead to differences in its onset of action, duration of effect, and potential side effects compared to other barbiturates.
Properties
CAS No. |
25860-53-1 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-(2-hydroxypropyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)7-13(9-5-3-2-4-6-9)10(17)14-12(19)15-11(13)18/h2-6,8,16H,7H2,1H3,(H2,14,15,17,18,19) |
InChI Key |
AVAMLOLQCXVPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)


![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)

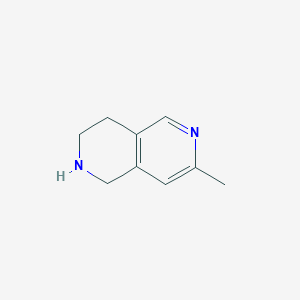
![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)
